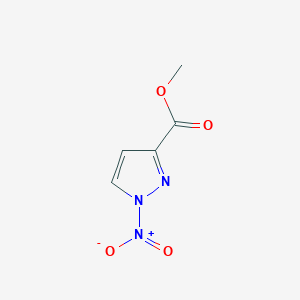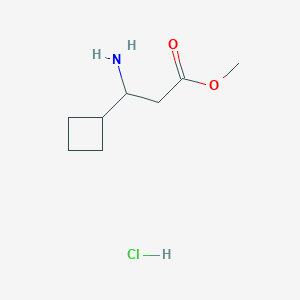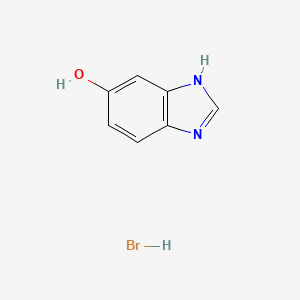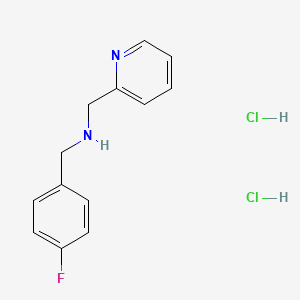
(4-Fluorobenzyl)(2-pyridinylmethyl)amine dihydrochloride
説明
“(4-Fluorobenzyl)(2-pyridinylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1983848-11-8 . It is used in various fields such as life sciences and organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C13H13FN2.2ClH . The InChI code is 1S/C13H13FN2.2ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;;/h1-8,15H,9-10H2;2*1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 289.18 . It is a solid at room temperature .科学的研究の応用
MAO-B Inhibition for Parkinson's Disease Treatment : The compound has shown potential in the selective inactivation of monoamine oxidase B (MAO-B), which could make it a candidate for anti-Parkinsonian agents. This was demonstrated by the potent inhibition of rat brain MAO-B, suggesting its therapeutic potential in neurodegenerative diseases (Danzin et al., 1989).
Synthesis of Astemizole and Norastemizole Analogs : The compound has been used in high-pressure nucleophilic aromatic substitution (SNAr) reactions, providing rapid access to important pharmaceutical compounds like astemizole and norastemizole. This highlights its role in the efficient synthesis of therapeutic agents (Barrett & Kerr, 1999).
GPR39 Agonist Discovery : It has also been identified in the discovery of novel GPR39 agonists, a type of G protein-coupled receptor. This discovery can contribute to the understanding of GPR39's role in physiological processes and disease states (Sato et al., 2016).
Potential Dopamine D4 Receptor Ligand : The compound has been synthesized and evaluated for its affinity towards dopamine receptors, particularly the D4 receptor. Its potential as a dopamine D4 receptor ligand could have implications for treating disorders like schizophrenia and drug addiction (Yang Fang-wei, 2013).
PET Tracer Development for Neurological Research : It has been used in the synthesis of positron emission tomography (PET) tracers, specifically 18 F-FMTP, a selective D4 receptor antagonist. This application is significant for neurological research and understanding brain function (Yongxian, 2003).
Research in Molecular Co-crystals : The compound has been part of studies involving molecular co-crystals of di(halobenzenesulfonyl)amines and oxygen bases. These studies contribute to our understanding of molecular structures and intermolecular interactions (Hamann et al., 2002).
Development of CCR1 Antagonists : It has been synthesized in the development of potent nonpeptide CCR1 antagonists, indicating its potential in treating inflammatory diseases (Mäding et al., 2006).
Functionalization of Rhodamine Platforms : The compound has been used in the functionalization of rhodamine platforms, which are important for developing analytical tools in biological sciences, clinical diagnosis, and environmental monitoring (Queirós et al., 2022).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2.2ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;;/h1-8,15H,9-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKFCBQLUQUWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)
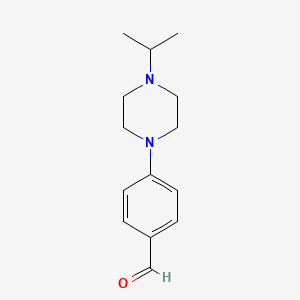
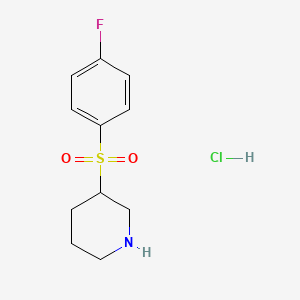
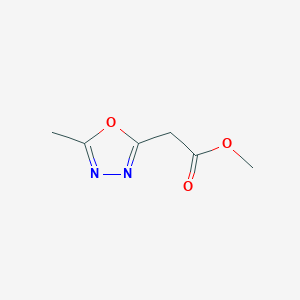
![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)


